(E)-3-Chloro-2-butenoic Acid: A Technical Guide to Properties, Synthesis, and Reactivity
(E)-3-Chloro-2-butenoic Acid: A Technical Guide to Properties, Synthesis, and Reactivity
Executive Summary
(E)-3-Chloro-2-butenoic acid (also known as trans-3-chlorocrotonic acid) is a functionalized vinyl chloride and a critical building block in organic synthesis. Distinguished by its
Physicochemical Profile
The stereochemistry of 3-chloro-2-butenoic acid significantly influences its physical properties and reactivity. The (E)-isomer places the high-priority chlorine and carboxylic acid groups on opposite sides of the double bond, affecting its dipole moment and acid dissociation constant compared to the (Z)-isomer.
Table 1: Key Chemical & Physical Constants
| Property | Value / Description | Notes |
| CAS Number | 6214-28-4 | Specific to (E)-isomer |
| IUPAC Name | (E)-3-Chlorobut-2-enoic acid | Common: trans-3-chlorocrotonic acid |
| Molecular Formula | C | MW: 120.53 g/mol |
| Appearance | White to pale yellow crystalline solid | Low melting point solid |
| Melting Point | ~60–63 °C | (Z)-isomer melts lower (~61°C) or is liquid |
| Boiling Point | 194.8 °C (at 760 mmHg) | |
| Density | 1.282 g/cm | |
| pKa | 4.69 | Less acidic than (Z)-isomer (pKa 4.[1]44) due to stereoelectronic effects |
| Solubility | Soluble in alcohols, ether, DCM; sparingly soluble in cold water | Hydrolyzes slowly in hot water |
Synthesis & Stereoselectivity
The primary synthetic challenge is controlling the E/Z ratio. The standard industrial route involves the chlorination of ethyl acetoacetate, followed by hydrolysis.
Primary Synthetic Route: Chlorination of -Keto Esters
The reaction of ethyl acetoacetate with phosphorus pentachloride (PCl
-
Step 1 (Chlorination): Ethyl acetoacetate + PCl
Ethyl 3-chlorocrotonate (E/Z mixture) + POCl + HCl. -
Step 2 (Separation): The (E)-ester and (Z)-ester have distinct boiling points and can be separated by fractional distillation.
-
Step 3 (Hydrolysis): Acid-catalyzed hydrolysis of the purified ester yields the target acid.
Stereochemical Control
The (Z)-isomer is often the kinetic product due to the stabilization of the intermediate cation by the carbonyl oxygen (neighboring group participation). To maximize the (E)-isomer yield, thermodynamic equilibration (isomerization) using acid catalysis or UV irradiation is often employed post-synthesis.
Figure 1: Synthetic pathway highlighting the separation of geometric isomers.
Reactivity Landscape
(E)-3-Chloro-2-butenoic acid possesses two distinct electrophilic sites: the
Nucleophilic Vinylic Substitution ( )
Unlike alkyl halides (
-
Addition: A nucleophile (Nu
) attacks the -carbon. The -electrons shift to the -carbon, forming a resonance-stabilized carbanion (enolate-like intermediate). -
Elimination: The lone pair on the
-carbon reforms the double bond, expelling the chloride leaving group.
Key Insight: The electron-withdrawing carboxyl group (-COOH) at the
Cross-Coupling Reactions
The C-Cl bond is a viable handle for Palladium-catalyzed cross-coupling.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to form
-aryl crotonic acids. -
Sonogashira: Coupling with terminal alkynes to extend the carbon chain.
Figure 2: Reactivity map illustrating the four primary divergent pathways.
Applications in Drug Development
The molecule's primary value lies in its ability to serve as a C3-C4 fragment in the synthesis of heterocyclic pharmacophores.
Pyrazole Synthesis (Kinase Inhibitors)
Reaction with hydrazines yields 3-methyl-5-pyrazolones , a core scaffold found in NSAIDs (e.g., Metamizole) and kinase inhibitors.
-
Protocol: Refluxing (E)-3-chloro-2-butenoic acid (or its ethyl ester) with hydrazine hydrate in ethanol.
-
Mechanism: The hydrazine nitrogen attacks the ester/acid carbonyl (acylation) and subsequently attacks the
-carbon (displacing Cl) to close the ring.
Quinoline Synthesis
Reaction with substituted anilines via a modified Conrad-Limpach or Combes type synthesis allows for the construction of 4-hydroxyquinolines or 2-methyl-4-quinolones, which are precursors to antimalarials and antibacterial agents.
Experimental Protocol: Synthesis of Ethyl (E)-3-Chlorocrotonate
Note: This protocol describes the ester synthesis, the common precursor to the acid.
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush with Argon.
-
Reagents: Charge flask with Ethyl Acetoacetate (1.0 equiv) and Phosphorus Pentachloride (PCl
, 1.05 equiv) in dry Dichloromethane (DCM). maintain temperature < 5°C during addition. -
Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature overnight. The solution will darken.
-
Quench: Pour the reaction mixture slowly onto crushed ice/water to hydrolyze POCl
. Separate the organic layer.[2][3] -
Workup: Wash organic layer with saturated NaHCO
(careful: gas evolution) and brine. Dry over MgSO . -
Purification: Concentrate in vacuo. Perform fractional distillation under reduced pressure.
-
Fraction 1: (Z)-isomer (Lower boiling point).
-
Fraction 2:(E)-isomer (Higher boiling point).
-
-
Hydrolysis: Treat the (E)-ester fraction with 10% HCl/water at reflux for 4 hours. Cool to precipitate the acid. Recrystallize from water/ethanol.
Safety & Handling (HSE)
-
Hazards: (E)-3-Chloro-2-butenoic acid is Corrosive (Category 1B) . It causes severe skin burns and eye damage (H314).
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a fume hood.
-
Storage: Store in a cool, dry place. Moisture sensitive (hydrolysis releases HCl).
-
First Aid:
-
Skin: Wash immediately with polyethylene glycol 400, then plenty of water.
-
Eyes: Rinse continuously with water for >15 minutes. Remove contact lenses.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643136, (E)-3-Chlorobut-2-enoic acid. Retrieved from [Link]
- Jones, R. A. (Ed.). (1990).Quinolines, Part 1 (The Chemistry of Heterocyclic Compounds). Wiley-Interscience.
-
Paquette, L. A. (Ed.).[4] (2004). Encyclopedia of Reagents for Organic Synthesis. Wiley. (Reference for PCl5 chlorination of
-keto esters).
